1-Butenylcyclopentane
Overview
Description
1-Butenylcyclopentane is an organic compound with the molecular formula C9H16. It is a cycloalkane derivative where a butenyl group is attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butenylcyclopentane can be synthesized through various organic reactions. One common method involves the reaction of cyclopentane with butenyl halides under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1-Butenylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
1-Butenylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its potential biological activity and interactions with various biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butenylcyclopentane involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For example, its oxidation products may act as inhibitors of certain enzymes or as signaling molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with no butenyl group.
Cyclohexane: Another cycloalkane with a six-membered ring.
1-Methylcyclopentane: A cyclopentane derivative with a methyl group instead of a butenyl group
Uniqueness
1-Butenylcyclopentane is unique due to the presence of the butenyl group, which imparts different chemical reactivity and physical properties compared to other cycloalkanes. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
[(E)-but-1-enyl]cyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJJCNOBRVHLY-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016244 | |
Record name | trans-1-Butenylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157724-07-7 | |
Record name | trans-1-Butenylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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